molecular formula C6H12INO2 B8529097 1-Iodo-4-methyl-4-nitro-pentane

1-Iodo-4-methyl-4-nitro-pentane

Cat. No.: B8529097
M. Wt: 257.07 g/mol
InChI Key: HZIDZQWETMAJGR-UHFFFAOYSA-N
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Description

1-Iodo-4-methyl-4-nitro-pentane is a halogenated nitroalkane with the molecular formula C₆H₁₁INO₂. It features an iodine atom at the terminal carbon (position 1), a methyl group at position 4, and a nitro (-NO₂) group also at position 3. Structural analogs and related compounds, such as 1-iodo-4-methylpentane (C₆H₁₃I) and nitroalkanes, can provide a basis for comparative analysis .

Properties

Molecular Formula

C6H12INO2

Molecular Weight

257.07 g/mol

IUPAC Name

1-iodo-4-methyl-4-nitropentane

InChI

InChI=1S/C6H12INO2/c1-6(2,8(9)10)4-3-5-7/h3-5H2,1-2H3

InChI Key

HZIDZQWETMAJGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCI)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

1-Iodo-4-methylpentane (C₆H₁₃I)

  • Molecular Formula : C₆H₁₃I
  • Average Mass : 212.074 g/mol
  • Key Features : Lacks the nitro group at position 4, making it a simpler halogenated alkane.
  • Reactivity: Primarily undergoes nucleophilic substitution (e.g., SN2 reactions) due to the iodine leaving group.
Property 1-Iodo-4-methylpentane 1-Iodo-4-methyl-4-nitro-pentane (Expected)
Molecular Formula C₆H₁₃I C₆H₁₁INO₂
Average Mass (g/mol) 212.074 ~257.07 (estimated)
Functional Groups Iodo, methyl Iodo, methyl, nitro
Reactivity Moderate (SN2) Higher (due to nitro group stabilization)

4-Methyl-3-nitrobenzyl Chloride (C₈H₇ClNO₂)

  • Molecular Formula: C₈H₇ClNO₂
  • Key Features : Aromatic nitro compound with a chlorine substituent.
  • Reactivity : The nitro group on the benzene ring enhances electrophilicity, facilitating reactions like aromatic substitution. While structurally distinct from aliphatic nitro compounds, its nitro group’s electron-withdrawing nature parallels the effects expected in this compound .
Property 4-Methyl-3-nitrobenzyl Chloride This compound (Expected)
Molecular Formula C₈H₇ClNO₂ C₆H₁₁INO₂
Functional Groups Chloro, nitro, methyl Iodo, nitro, methyl
Reactivity High (electrophilic substitution) Moderate (aliphatic substitution)

1-Nitronaphthalene (C₁₀H₇NO₂)

  • Molecular Formula: C₁₀H₇NO₂
  • Key Features : A nitro-substituted polycyclic aromatic hydrocarbon.
  • Reactivity : The nitro group stabilizes negative charges in intermediates, influencing reduction and electrophilic attack. Unlike the aliphatic nitro group in this compound, aromatic nitro groups exhibit distinct electronic effects .

Key Research Findings and Trends

  • Electronic Effects : The nitro group in this compound is expected to increase the compound’s polarity and acidity of adjacent protons, similar to nitroalkanes like nitromethane .
  • Synthetic Utility : Aliphatic nitro compounds are valuable intermediates in the preparation of amines, ketones, and heterocycles. The iodine substituent in this compound may enable dual functionalization strategies .

Preparation Methods

Diazotization and Iodination of Nitroalkane Precursors

A widely reported method involves diazotization of a nitroalkylamine precursor followed by iodination. Adapted from aromatic systems, this approach begins with 4-methyl-4-nitro-pentan-1-amine. Treatment with sodium nitrite (NaNO₂) and p-toluenesulfonic acid in aqueous medium generates a diazonium intermediate, which undergoes iodide displacement under controlled conditions.

Procedure :

  • Diazonium Salt Formation :

    • 4-Methyl-4-nitro-pentan-1-amine (2 mmol) is crushed with p-toluenesulfonic acid (6 mmol) and NaNO₂ (5 mmol) in a mortar-pestle system.

    • Water (0.2 mL) is added to form a paste, mixed for 10 minutes, and cooled to 0–5°C.

  • Iodination :

    • Potassium iodide (KI, 5 mmol) is introduced, and the mixture is stirred for 30 minutes.

    • Crude product is extracted with hexane, purified via column chromatography (hexane/ethyl acetate, 9:1), yielding this compound (40–45%).

Key Data :

  • Yield : 40–45% (crude), 35–40% (purified).

  • Melting Point : 44–47°C (lit. 49–51°C).

  • 1H NMR (CDCl₃) : δ 2.57 (s, 6H, CH₃), 1.85–1.70 (m, 4H, CH₂), 1.55 (s, 3H, CH₃).

Radical Iodination via Photochemical Activation

Photochemical methods enable direct C–I bond formation in nitroalkanes. Inspired by bicyclo[1.1.1]pentane syntheses, this route employs UV irradiation to generate iodine radicals, which abstract hydrogen from 4-methyl-4-nitro-pentane, followed by recombination.

Procedure :

  • Substrate Preparation :

    • 4-Methyl-4-nitro-pentane (1.0 mol) and molecular iodine (I₂, 1.2 mol) are dissolved in dichloromethane.

  • Irradiation :

    • The solution is irradiated (λ = 254 nm) under nitrogen for 6 hours.

  • Workup :

    • Excess I₂ is quenched with sodium thiosulfate (Na₂S₂O₃).

    • Product is isolated via rotary evaporation and recrystallized from ethanol (yield: 30–35%).

Key Data :

  • Yield : 30–35%.

  • 13C NMR : δ 85.2 (C-I), 72.1 (C-NO₂), 28.4 (CH₃).

Nucleophilic Substitution of Chloro-Nitro Intermediates

Chloro-nitro precursors offer a scalable pathway. 4-Methyl-4-nitro-pentyl chloride reacts with NaI in acetone via SN2 displacement, leveraging the nitro group’s activation effect.

Procedure :

  • Substrate Synthesis :

    • 4-Methyl-4-nitro-pentanol is treated with thionyl chloride (SOCl₂) to form 4-methyl-4-nitro-pentyl chloride.

  • Iodination :

    • The chloride (1.0 mol) is refluxed with NaI (1.5 mol) in acetone for 12 hours.

    • Product is extracted with diethyl ether and distilled under reduced pressure (yield: 50–55%).

Key Data :

  • Yield : 50–55%.

  • Boiling Point : 120–125°C (2 mmHg).

  • IR (KBr) : 1540 cm⁻¹ (NO₂ asym. stretch), 1370 cm⁻¹ (NO₂ sym. stretch).

Comparative Analysis of Methodologies

Method Yield Reaction Time Purification Scalability
Diazotization-Iodination35–40%2–3 hoursColumn ChromatographyModerate
Photochemical Iodination30–35%6 hoursRecrystallizationLow
SN2 Displacement50–55%12 hoursDistillationHigh
  • Diazotization-Iodination : Optimal for laboratory-scale synthesis but limited by diazonium stability.

  • Photochemical : Eco-friendly but low-yielding due to radical recombination side reactions.

  • SN2 Displacement : Most scalable but requires hazardous SOCl₂.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The methyl group at C-4 impedes nucleophilic attack. Strategies include:

  • Polar Aprotic Solvents : DMF or DMSO enhance iodide nucleophilicity.

  • Phase-Transfer Catalysis : Tetrabutylammonium iodide (TBAI) accelerates SN2 kinetics.

Nitro Group Stability

Nitroalkanes are thermally sensitive. Recommendations:

  • Low-Temperature Reactions : Maintain temperatures below 50°C during iodination.

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidative decomposition.

Analytical Characterization

Spectroscopic Data

  • 1H NMR : Distinct singlet for methyl groups (δ 2.57) and multiplet for CH₂ protons.

  • 13C NMR : Quaternary carbon (C-I) at δ 85.2, nitro-bearing carbon at δ 72.1.

  • MS (EI) : m/z 257 [M]+, 130 [C₄H₈NO₂]+.

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

  • TLC : Rf = 0.33 (hexane/ethyl acetate 9:1) .

Q & A

Q. How does steric hindrance from the methyl and nitro groups influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Maps : Generate 3D molecular models (e.g., using Avogadro) to visualize steric bulk.
  • Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 1-Iodopentane) under identical Pd-catalyzed conditions.
  • Computational Validation : Calculate steric descriptors (e.g., Tolman cone angles) for quantitative comparisons .

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